5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid (CAS: 2137879-24-2) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a 1,2-thiazole (isothiazole) core, a primary amine, a carboxylic acid, and a lipophilic propyl chain, this compound serves as a versatile bifunctional scaffold for combinatorial library generation and API development. Its primary procurement value lies in its readiness for regioselective amide coupling and heterocycle derivatization, offering a specifically tuned lipophilic profile compared to shorter-chain analogs.
Substituting this compound with the more common 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid (CAS: 22131-51-7) or its ethyl ester precursor (CAS: 2138134-35-5) frequently compromises synthetic workflows and target compound profiles. The ethyl ester requires harsh saponification conditions that can degrade sensitive functional groups or cause decarboxylation. Furthermore, replacing the propyl group with a methyl group fundamentally alters the steric environment and reduces the scaffold's lipophilicity (LogP), which can lead to a loss of binding affinity in hydrophobic target pockets and decreased solubility in organic process solvents .
Extending the alkyl chain at the 3-position from a methyl to a propyl group systematically increases the partition coefficient of the isothiazole scaffold. Chemoinformatic models indicate that 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid exhibits a calculated LogP increase of approximately 1.0 to 1.2 units compared to its 3-methyl counterpart (CAS: 22131-51-7). This quantitative shift provides a direct mechanism to enhance membrane permeability and optimize binding in hydrophobic target pockets without requiring additional downstream synthetic steps .
| Evidence Dimension | Calculated Lipophilicity (cLogP shift) |
| Target Compound Data | +1.0 to +1.2 log units |
| Comparator Or Baseline | 5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid (Baseline: 0 relative shift) |
| Quantified Difference | ~1.0 unit increase in LogP |
| Conditions | In silico predictive modeling for 3-alkyl isothiazole substitutions |
Procuring the 3-propyl variant allows medicinal chemists to directly access a more lipophilic chemical space, improving pharmacokinetic profiles early in library design.
The incorporation of a flexible propyl chain disrupts the highly ordered crystal lattice typically observed in shorter-chain isothiazole-4-carboxylic acids. Consequently, 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid demonstrates higher solubility in standard aprotic solvents such as dichloromethane and tetrahydrofuran compared to the 3-methyl derivative. This physical property allows for reaction concentrations exceeding 0.5 M during amide coupling, whereas the methyl analog is often limited by poor solubility, requiring larger solvent volumes .
| Evidence Dimension | Solubility in aprotic organic solvents (DCM/THF) |
| Target Compound Data | Supports >0.5 M reaction concentrations |
| Comparator Or Baseline | 5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid (Often limited to <0.2 M) |
| Quantified Difference | >2.5-fold increase in practical working concentration |
| Conditions | Standard ambient temperature amide coupling conditions |
Higher solubility directly translates to improved processability, lower solvent waste, and more reproducible coupling yields in automated synthesis.
Procuring the free carboxylic acid bypasses the need to hydrolyze the corresponding ethyl ester (CAS: 2138134-35-5). Saponification of 4-carboxylate isothiazoles is sterically hindered by the adjacent 3-propyl and 5-amino groups, often requiring elevated temperatures that risk partial decomposition. Utilizing the pre-formed free acid improves the overall synthetic yield for downstream amides by 20-35% by eliminating this inefficient hydrolysis step [1].
| Evidence Dimension | Downstream Amide Yield (2-step vs 1-step) |
| Target Compound Data | Direct coupling yield: 85-95% |
| Comparator Or Baseline | Ethyl 5-amino-3-propyl-1,2-thiazole-4-carboxylate (2-step yield: 50-70%) |
| Quantified Difference | 20-35% absolute increase in final amide yield |
| Conditions | Standard peptide coupling reagents (e.g., HATU/DIPEA) vs. basic hydrolysis followed by coupling |
Purchasing the free acid directly streamlines workflows and prevents material loss during challenging, sterically hindered saponification steps.
The 3-propyl isothiazole core is utilized in synthesizing libraries of potential kinase inhibitors where the propyl group occupies hydrophobic specificity pockets. The pre-installed carboxylic acid allows for rapid diversification via amide bond formation with various anilines, directly leveraging the enhanced lipophilicity demonstrated in comparative models .
Due to its >2.5-fold higher working concentration in standard organic solvents compared to the 3-methyl analog, this compound is highly suitable for automated, high-throughput parallel synthesis platforms. It avoids the precipitation and line-clogging issues common with more rigid, shorter-chain heterocycles.
In the development of agricultural fungicides, the 3-propyl variant provides a tuned lipophilic profile that can enhance cuticular penetration in plants. Procuring the free acid allows for immediate coupling with diverse functionalized amines, bypassing the low-yielding saponification of ester precursors [1].